Barbituric acid, 1-(butoxymethyl)-5-ethyl-5-phenyl-
Description
Barbituric acid derivatives are central to pharmaceutical chemistry due to their structural versatility and biological activity. The compound 1-(butoxymethyl)-5-ethyl-5-phenylbarbituric acid is a substituted barbiturate characterized by a butoxymethyl group at position 1 and ethyl-phenyl substituents at position 3. This substitution pattern distinguishes it from classical barbiturates like phenobarbital (5-ethyl-5-phenylbarbituric acid), which lack the 1-position modification .
Properties
CAS No. |
50884-84-9 |
|---|---|
Molecular Formula |
C17H22N2O4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-(butoxymethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H22N2O4/c1-3-5-11-23-12-19-15(21)17(4-2,14(20)18-16(19)22)13-9-7-6-8-10-13/h6-10H,3-5,11-12H2,1-2H3,(H,18,20,22) |
InChI Key |
SCVDLQPDZIQFRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCN1C(=O)C(C(=O)NC1=O)(CC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Core Preparation Method for 5-Ethyl-5-phenyl Barbituric Acid
The foundational step in synthesizing 1-(butoxymethyl)-5-ethyl-5-phenyl barbituric acid is the preparation of 5-ethyl-5-phenyl barbituric acid (luminal), which is well-documented in patent CN102311394B. The process involves:
Step A: Synthesis of Sodium 5-ethyl-5-phenylbarbiturate
Sodium methylate solution in methanol (29%-31% w/w) is warmed with ethyl acetate to remove free alkali by refluxing at approximately 85-87°C.
α-Ethyl-α-phenyl ethyl malonate is added, followed by urea, to react and form sodium 5-ethyl-5-phenylbarbiturate.
The reaction proceeds with distillation of ethanol, maintaining internal temperature between 85-110°C.
After cooling below 40°C, water is added, and the mixture is acidified with hydrochloric acid to pH 3-4, precipitating crude 5-ethyl-5-phenyl barbituric acid.
Step B: Purification
The crude product is recrystallized from an aqueous ethanol solution (ethanol:water volume ratio 1:1 to 1:2).
Activated carbon (gac) is used for decolorization by refluxing for 0.5 hours.
The solution is filtered, crystallized, and dried to yield the purified barbituric acid.
Table 1: Typical Reaction Parameters and Yields for Luminal Synthesis
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
|---|---|---|---|
| Sodium methylate (kg, 29-31%) | 351.7 (29%) | 438.7 (31%) | 586.2 (29%) |
| Ethyl acetate (kg) | 3.5 | 4.3 | 5.8 |
| Urea (kg) | 108.0 | 138.0 | 168.0 |
| α-Ethyl-α-phenyl ethyl malonate (kg) | 264.3 | 264.3 | 264.3 |
| Reaction temperature (°C) | 85-105 | 87-110 | 85-105 |
| pH for acidification | 3 | 4 | 3 |
| Crude product yield (kg) | 211.2 | 215.6 | 209.8 |
| Final product yield (kg) | 196.4 | 205.2 | 189.5 |
This method offers advantages such as stable process control, mild reaction conditions, high yield, low waste generation, and suitability for industrial scale-up.
Functionalization to 1-(butoxymethyl)-5-ethyl-5-phenyl Barbituric Acid
While direct preparation methods for 1-(butoxymethyl)-5-ethyl-5-phenyl barbituric acid are less frequently reported in isolation, the general synthetic approach involves alkylation of the 5-ethyl-5-phenyl barbituric acid at the nitrogen (N1) position with appropriate alkyl halides or ethers bearing the butoxymethyl group.
A related approach is described in US patent US2786057A, where substituted barbituric acids are prepared by:
Dissolving the mono- or di-substituted barbituric acid in a basic aqueous solution (e.g., 1 N sodium hydroxide).
Reacting with alkyl halides such as 2-methoxyallyl bromide or 2-ethoxyallyl chloride in the presence of catalysts like copper sulfate.
The reaction mixture is mechanically agitated at room temperature for several hours.
The product is isolated by filtration and purified by successive recrystallizations from solvents such as ethyl acetate, benzene, chloroform, or diethyl ether.
This methodology can be adapted for butoxymethyl substitution by using the corresponding butoxymethyl halide reagent to alkylate the nitrogen atom on 5-ethyl-5-phenyl barbituric acid under similar conditions.
Recrystallization and Purification Techniques
Purification of barbituric acid derivatives, including the butoxymethyl-substituted compounds, commonly involves recrystallization from mixed solvent systems to achieve high purity:
Solvent mixtures such as methanol with triply distilled deionized water, ethyl acetate with heptane, or chloroform are used depending on solubility profiles.
Decolorization using activated carbon during reflux enhances product purity.
Multiple recrystallization steps are often required to obtain crystalline products with sharp melting points indicative of purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(Butoxymethyl)-5-ethyl-5-phenylbarbituric acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the butoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Anticonvulsant Activity
One of the primary applications of 1-(butoxymethyl)-5-ethyl-5-phenyl barbituric acid is its use as an anticonvulsant agent. Research indicates that this compound exhibits significant anticonvulsant properties, making it useful in treating seizures and epilepsy. In a study involving animal models, it was reported that the compound demonstrated effective anticonvulsant activity against maximal electroshock with an effective dose (ED50) of less than 25 mg/kg . Additionally, it showed a favorable safety profile with a lethal dose (LD50) greater than 500 mg/kg, indicating a wide therapeutic window .
Comparison of Anticonvulsant Efficacy
The following table summarizes the anticonvulsant efficacy of various barbituric acid derivatives:
| Compound | ED50 (mg/kg) | LD50 (mg/kg) |
|---|---|---|
| 1-(butoxymethyl)-5-ethyl-5-phenyl | <25 | >500 |
| Phenobarbital | Varied | ~200 |
| Diphenylhydantoin | Varied | ~1000 |
Cosmetic Applications
Skin Formulations
Barbituric acid derivatives have been explored for their potential in cosmetic formulations due to their stability and skin compatibility. A study highlighted the importance of assessing the bioavailability of drug molecules in topical applications, emphasizing that barbituric acid derivatives could enhance the effectiveness of dermatological products . The incorporation of such compounds can improve moisturizing properties and skin penetration.
Experimental Design in Cosmetic Development
Recent advancements in experimental design techniques have allowed researchers to optimize formulations containing barbituric acid derivatives. For instance, Box-Behnken design methodologies have been employed to evaluate the physical and sensory properties of these formulations, demonstrating significant improvements in consistency and moisturizing effects when incorporating these compounds .
Analytical Chemistry Applications
Stability Studies
Barbituric acids are also crucial in analytical chemistry, particularly in forensic toxicology. They are commonly analyzed for their presence in biological samples during investigations involving overdose or poisoning cases. A study assessed the stability of barbiturates under various conditions simulating post-mortem environments, revealing that certain conditions can accelerate decomposition, complicating detection efforts . This highlights the necessity for careful consideration of sample handling and analysis protocols when working with these compounds.
Case Studies
Case Study: Anticonvulsant Efficacy Evaluation
In a controlled study involving animal models, researchers tested the efficacy of 1-(butoxymethyl)-5-ethyl-5-phenyl as an anticonvulsant agent. The results indicated rapid onset of action within 30 minutes post-administration, with sustained activity lasting over two hours. These findings support the compound's potential as a therapeutic agent for managing seizure disorders .
Case Study: Cosmetic Product Development
A recent investigation into cosmetic formulations incorporating barbituric acid derivatives demonstrated enhanced skin hydration and stability compared to traditional formulations. The study utilized response surface methodology to optimize ingredient interactions, resulting in products with improved sensory attributes and clinical efficacy .
Mechanism of Action
The mechanism of action of 1-(Butoxymethyl)-5-ethyl-5-phenylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By enhancing the effect of GABA, an inhibitory neurotransmitter, the compound induces sedation and hypnosis. The molecular targets include the GABA-A receptor, and the pathways involved are related to the modulation of chloride ion channels, leading to hyperpolarization of neurons.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Barbituric Acid Derivatives
Chemical and Physical Properties
Table 2: Comparative Physicochemical Data
*Estimated based on substituent effects: The butoxymethyl group increases electron density, slightly raising pKa compared to phenobarbital .
Biological Activity
Barbituric acid derivatives have garnered significant interest due to their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article focuses on the compound Barbituric acid, 1-(butoxymethyl)-5-ethyl-5-phenyl- , exploring its synthesis, biological activities, and potential therapeutic applications.
Overview of Barbituric Acid Derivatives
Barbituric acid is a heterocyclic compound known for its sedative and anticonvulsant properties. The introduction of various substituents on the barbituric acid structure can significantly alter its biological activity. The compound is a derivative that incorporates butoxymethyl, ethyl, and phenyl groups, which may enhance its pharmacological profile.
Synthesis of 1-(butoxymethyl)-5-ethyl-5-phenyl Barbituric Acid
The synthesis of this compound typically involves the reaction of barbituric acid with butoxymethyl and other alkylating agents. The following general synthetic route is often employed:
- Formation of Barbiturate : Reacting barbituric acid with an appropriate alkylating agent (e.g., butoxymethyl chloride) in the presence of a base.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Biological Activity
The biological activity of 1-(butoxymethyl)-5-ethyl-5-phenyl barbituric acid has been studied in various contexts:
Anticonvulsant Activity
Research indicates that certain barbituric acid derivatives exhibit anticonvulsant properties. For instance, compounds with similar structures have shown effectiveness against induced seizures in animal models. The estimated effective dose (ED50) for related compounds has been reported around 200 mg/kg, with a high safety margin (LD50 > 1000 mg/kg) suggesting a favorable therapeutic index for further development .
Sedative Effects
Barbiturates are well-known for their sedative effects, primarily through enhancing GABAergic activity in the central nervous system. Studies have shown that derivatives like 1-(butoxymethyl)-5-ethyl-5-phenyl can potentiate GABA receptor activity, leading to increased sedation and anxiolytic effects .
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of barbituric acid derivatives. For example, certain derivatives have demonstrated activity against both Gram-positive and Gram-negative bacterial strains, as well as antifungal properties . This broad-spectrum antimicrobial activity positions these compounds as potential candidates for further research in infectious disease treatment.
Case Studies and Research Findings
Several studies provide insights into the biological activities of barbituric acid derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
